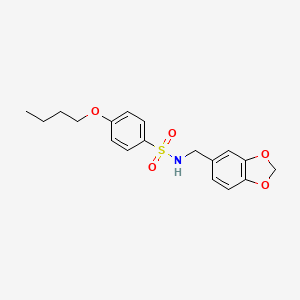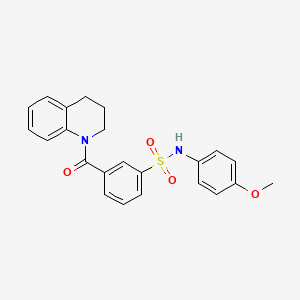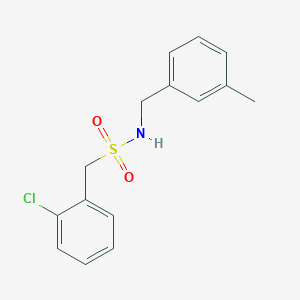![molecular formula C20H15N5O3 B4585268 7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585268.png)
7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
説明
Synthesis Analysis
The synthesis of related pyrido and triazolo-pyrimidine derivatives involves various heterocyclization methods, showcasing the versatility in creating complex structures. For example, Davoodnia et al. (2008) described the preparation of new pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through a multi-step process involving ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, phenyl or ethyl isothiocyanate, and orthoesters (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques such as NMR and IR are commonly employed to characterize the molecular structure of these compounds. Lahmidi et al. (2019) conducted X-ray diffraction and spectroscopic analysis to characterize the structure of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring (Lahmidi et al., 2019).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, leading to diverse derivatives with potential biological activities. The reactivity often involves cyclization, nucleophilic substitution, and condensation reactions. For instance, Farghaly and Hassaneen (2013) developed new pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one derivatives through cyclization and nucleophilic substitution reactions, which were evaluated for their antimicrobial activities (Farghaly & Hassaneen, 2013).
科学的研究の応用
Synthesis and Labeling for Receptor Studies
The synthesis of tritium-labeled compounds, such as SCH 58261, a non-xanthine A2A adenosine receptor antagonist, demonstrates the application of similar chemical structures in receptor binding studies. Tritium labeling allows for high radiochemical purity and specific activity, making these compounds valuable tools for characterizing receptor subtypes in biological systems (Baraldi et al., 1996).
Antimicrobial Activity
Compounds with structures related to 7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have been synthesized and evaluated for their antimicrobial activity. The presence of specific substituents on the triazole moiety has been shown to exhibit potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, comparable with standard drugs like streptomycin. This highlights the potential of such compounds in developing new antimicrobial agents (Reddy et al., 2013).
Antitumor Activity and Molecular Docking
Research has also explored the antitumor activity of compounds containing the pyrimidine ring system. Synthesized compounds have been evaluated against human lung cancer and hepatocellular carcinoma cell lines, with some showing promising activities. Computational studies, including molecular docking, support the biological activity results, suggesting these compounds as potential leads for anticancer drug development (Muhammad et al., 2017).
Synthesis and Characterization for Chemical Studies
The novel synthesis approaches for creating derivatives of the pyrimidine ring system have been documented. These methodologies allow for the efficient generation of diverse compounds for further chemical and biological evaluation, demonstrating the versatility of the pyrimidine scaffold in synthetic chemistry (Davoodnia et al., 2008).
特性
IUPAC Name |
11-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-27-14-6-4-13(5-7-14)18-22-20-21-11-16-17(25(20)23-18)8-9-24(19(16)26)12-15-3-2-10-28-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJZZFQCHWIEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)
![3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4585209.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B4585220.png)
![N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4585231.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)
![1-methyl-3-({[1-methyl-2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4585239.png)


![1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4585258.png)
![N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4585273.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585279.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4585282.png)